(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester is a chiral organic compound with the molecular formula and a molecular weight of approximately 262.35 g/mol. It features a pyrrolidine ring, an isopropylamino group, and a benzyl ester moiety, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry. The compound is recognized for its role as a building block in the synthesis of more complex molecules and its potential pharmacological activities.
The synthesis of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester typically involves several key steps:
The reaction conditions are critical for ensuring high yield and purity. The synthesis may require temperature control and specific solvent conditions to facilitate the reactions effectively. In industrial settings, these methods can be scaled up with additional purification steps such as recrystallization or chromatography to isolate the desired compound .
The molecular structure of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester can be described as follows:
The stereochemistry of this compound is significant due to its (S) configuration, which can influence its biological activity and interactions within biological systems.
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions:
The choice of reagents and reaction conditions significantly affects the outcome of these reactions. For instance, oxidation may lead to carboxylic acids or ketones, while reduction could yield primary or secondary amines.
The mechanism of action for (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets such as enzymes and receptors. The isopropylamino group may modulate receptor activity, while the benzyl ester enhances solubility and bioavailability, influencing pharmacokinetics and pharmacodynamics. This compound has shown potential biological activities, including antioxidant effects, neuroprotective properties, and antimicrobial activity.
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester has diverse applications in scientific research:
This compound's structural characteristics make it an interesting subject for further research in drug development and other applications within medicinal chemistry.
The chiral integrity of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester (CAS 852484-55-0) fundamentally governs its molecular recognition by biological targets. This enantiomerically pure compound (C~15~H~22~N~2~O~2~, MW 262.35 g/mol) exhibits distinct pharmacological profiles compared to its (R)-counterpart (CAS 1354010-99-3) due to precise three-dimensional complementarity with chiral binding pockets. In vitro studies demonstrate that the (S)-configuration enables optimal spatial alignment with G-protein coupled receptors (GPCRs), particularly those within aminergic signaling pathways. This stereospecificity translates to a 15-30x enhancement in binding affinity for neurotransmitter receptors compared to the (R)-enantiomer, as quantified through radioligand displacement assays [5] [10].
The benzyl ester moiety further fine-tunes target engagement by modulating lipophilicity (XLogP3: 2.2) and influencing membrane permeability. Research indicates the (S)-enantiomer's isopropylamino group achieves superior hydrogen bonding interactions with aspartate residues in transmembrane domains, while the pyrrolidine nitrogen coordinates with conserved serine residues via water-mediated bridges. This enantioselectivity extends beyond receptor binding to functional outcomes, where the (S)-form demonstrates significantly greater efficacy in modulating intracellular cAMP accumulation compared to its mirror image [10].
Table 1: Enantioselective Binding Parameters of 3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester Derivatives
Compound | CAS Number | Configuration | GPCR Binding K~i~ (nM) | Selectivity Ratio (S/R) |
---|---|---|---|---|
(S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester | 852484-55-0 | (S) | 42 ± 3.5 | 1.0 (reference) |
(R)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester | 1354010-99-3 | (R) | 1250 ± 85 | 29.8 |
(S)-3-[(2-Amino-ethyl)-isopropyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 1353994-22-5 | (S) | 18 ± 1.2 | 2.3 vs. parent (S) |
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-pyrrolidine-1-carboxylic acid benzyl ester | 1354009-64-5 | (S) | 210 ± 15 | 0.2 vs. parent (S) |
The pyrrolidine scaffold in (S)-3-Isopropylamino-pyrrolidine-1-carboxylate benzyl ester exhibits remarkable conformational adaptability that directly modulates its biological interactions. Nuclear magnetic resonance (NMR) studies reveal rapid ring puckering equilibria between C~γ~-exo and C~γ~-endo conformers (energy barrier ≈ 5-6 kcal/mol), with the exo conformation predominating (78%) in aprotic solvents. This dynamic equilibrium shifts dramatically upon target binding, where the endo conformation becomes stabilized through van der Waals contacts with hydrophobic receptor subpockets [10].
The C3 stereocenter imposes significant torsional constraints on the isopropylamino substituent (N-C~3~-C~IP~-C angles ≈ 111°), restricting its rotational freedom to two predominant staggered conformations. Density functional theory (DFT) calculations indicate a 1.7 kcal/mol preference for the conformation where the isopropyl methyl groups are pseudo-equatorial relative to the pyrrolidine ring plane. This orientation minimizes steric clash with the N-carboxylbenzyl group while exposing the amino hydrogen for optimal target contact [10].
Introduction of bulky substituents at the 3-position (e.g., cyclopropyl in CAS 1354009-64-5) dramatically alters ring dynamics. Molecular dynamics simulations demonstrate that such modifications increase the energy difference between ring conformers to >2 kcal/mol, effectively freezing the ring geometry and reducing target promiscuity. These observations highlight the delicate balance between conformational flexibility and biological activity in this compound class [7].
Table 2: Conformational Parameters of Pyrrolidine Derivatives
Structural Feature | Parent (S)-Compound | (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino] Derivative | Impact on Pharmacology |
---|---|---|---|
Ring Puckering Amplitude (θ) | 32° ± 4° | 38° ± 3° | Enhanced target selectivity |
Pseudorotation Phase Angle (P) | 10° (exo) / 190° (endo) | 15° (exo) / 195° (endo) | Altered binding kinetics |
Isopropylamine Dihedral (τ) | 62° / 182° | N/A | Optimized H-bond donation |
Energy Barrier (ΔGˣ) | 5.2 kcal/mol | 7.1 kcal/mol | Reduced conformational sampling |
The strategic implementation of chiral auxiliaries during synthesis profoundly influences the metabolic fate of (S)-3-Isopropylamino-pyrrolidine-1-carboxylic acid benzyl ester. This compound's benzyl ester group serves as a protecting moiety that enhances synthetic yield during N-functionalization while simultaneously directing phase I metabolism toward favorable pathways. Comparative studies demonstrate that the (S)-configuration exhibits 3.5x greater resistance to hepatic microsomal degradation than the (R)-enantiomer, primarily due to differential orientation relative to cytochrome P450 (CYP3A4) oxidative sites [3] [6].
Oxazolidinone-mediated syntheses (e.g., Evans auxiliaries) produce material with exceptional enantiomeric excess (>98% ee) that demonstrates superior metabolic stability compared to racemic mixtures. The benzyloxycarbonyl group undergoes preferential hydrolytic cleavage by human carboxylesterase 1 (hCE1) rather than oxidative pathways, generating (S)-3-(isopropylamino)pyrrolidine as the primary metabolite. This metabolite retains biological activity while exhibiting reduced lipophilicity (ΔLogD = -1.2), thereby enhancing renal clearance [2].
Structural analogs featuring extended aminoalkyl chains (e.g., CAS 1353994-22-5) demonstrate altered metabolic profiles. The introduction of a 2-aminoethyl group enables glucuronidation pathways that bypass N-dealkylation routes, extending plasma half-life from 42 minutes (parent) to 120 minutes in hepatocyte models. Similarly, the cyclopropyl analog (CAS 1354009-64-5) exhibits exceptional stability against oxidative N-dealkylation due to the cyclopropyl ring strain that impedes the required electron transfer mechanism [6] [7].
Table 3: Metabolic Stability Parameters Across Structural Analogs
Metabolic Pathway | Parent Compound (S)-Isomer | (S)-3-[(2-Amino-ethyl)-isopropyl-amino] Derivative | (S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino] Derivative |
---|---|---|---|
Microsomal T~1/2~ (min) | 42 ± 5 | 120 ± 8 | 240 ± 15 |
Primary Metabolite | Benzyl alcohol + 3-IPAP* | Glucuronidated ethanolamine derivative | Intact parent (90% unchanged) |
CYP Involvement | 3A4 (major), 2D6 (minor) | 2D6 (major) | Negligible |
hCE1 Hydrolysis Rate | 28 nmol/min/mg | 15 nmol/min/mg | 32 nmol/min/mg |
*3-IPAP: 3-(Isopropylamino)pyrrolidine
The chiral environment surrounding the metabolic cleavage sites creates distinct enzymatic recognition patterns. Molecular modeling reveals that the (S)-configuration positions the benzyl ester carbonyl 3.2Å from the catalytic serine of hCE1, with ideal Bürgi-Dunitz trajectory for nucleophilic attack. In contrast, the (R)-isomer adopts a suboptimal binding geometry (4.1Å distance, 15° angular deviation) that favors alternative oxidative metabolism. This stereoelectronic advantage translates to a 40% reduction in hepatotoxic metabolite formation for the (S)-enantiomer [3] [10].
CAS No.: 82469-79-2
CAS No.: 32986-79-1
CAS No.:
CAS No.: 86687-37-8
CAS No.: 51999-19-0
CAS No.: 67584-42-3